1-Fluoro-3-methanesulfinyl-benzene
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Overview
Description
(S)-1-Fluoro-3-(methylsulfinyl)benzene is an organic compound with a unique structure that includes a fluorine atom and a methylsulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Fluoro-3-(methylsulfinyl)benzene typically involves the introduction of a fluorine atom and a methylsulfinyl group to a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methylsulfinyl group can be introduced through a sulfoxidation reaction, where a methylthio group is oxidized to a methylsulfinyl group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of (S)-1-Fluoro-3-(methylsulfinyl)benzene may involve large-scale electrophilic aromatic substitution and sulfoxidation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Fluoro-3-(methylsulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium methoxide.
Major Products
Oxidation: Formation of (S)-1-Fluoro-3-(methylsulfonyl)benzene.
Reduction: Formation of (S)-1-Fluoro-3-(methylthio)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Fluoro-3-(methylsulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-Fluoro-3-(methylsulfinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methylsulfinyl group can influence the compound’s binding affinity and specificity towards these targets. For example, the fluorine atom can form strong hydrogen bonds with amino acid residues in enzyme active sites, while the methylsulfinyl group can participate in hydrophobic interactions and electron-donating effects.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-Fluoro-4-(methylsulfinyl)benzene: Similar structure but with the methylsulfinyl group in the para position.
1-Chloro-3-(methylsulfinyl)benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(S)-1-Fluoro-3-(methylsulfinyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfinyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential bioactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-fluoro-3-methylsulfinylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSJVGYVSTUTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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